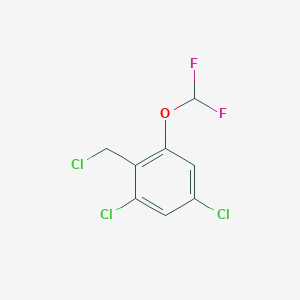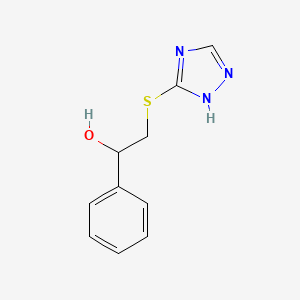
1-苯基-2-(1H-1,2,4-三唑-5-基硫代)乙醇
描述
科学研究应用
药物化学:抗真菌剂
1-苯基-2-(1H-1,2,4-三唑-5-基硫代)乙醇类化合物已被探索为潜在的抗真菌剂。三唑部分是许多抗真菌药物(如氟康唑和伊曲康唑)的常见特征,因为其能够抑制酶羊毛甾醇 14α-脱甲基酶。 这种抑制会破坏麦角甾醇的合成,麦角甾醇是真菌细胞膜的关键成分,从而导致膜通透性增加和细胞死亡 .
农业:杀虫剂开发
在农业中,这些化合物正被研究用于杀虫剂配方。三唑环与某些植物生长激素的结构相似性使其能够充当杀真菌剂,保护作物免受真菌病原体的侵害。 此外,含硫部分可以增强化合物与真菌酶的结合亲和力,从而提高其杀虫功效 .
材料科学:缓蚀剂
1-苯基-2-(1H-1,2,4-三唑-5-基硫代)乙醇在材料科学中的应用包括其用作缓蚀剂。三唑环富含电子的性质可以促进在金属表面形成保护层,防止氧化和腐蚀。 这在保护用于恶劣工业环境中的金属方面特别有用 .
环境科学:污染物降解
环境科学研究已探索使用这些化合物降解污染物。三唑衍生物可以在紫外光下充当光催化剂,将有害有机分子分解为毒性较低的物质。 这种特性有利于废水处理和工业废水解毒 .
生物化学:酶抑制研究
在生物化学中,这些化合物是酶抑制研究中宝贵的工具。三唑部分可以模拟酶促反应的过渡态,使研究人员能够研究各种酶的作用机制。 这对了解代谢途径和设计用于治疗目的的抑制剂至关重要 .
药理学:抗癌研究
最后,在药理学中,正在进行对这些化合物的抗癌特性的研究。一些衍生物已显示出对癌细胞系的的选择性,表明其可能在靶向癌症治疗中使用。 干预特定细胞通路的能力使这些化合物成为药物开发的有希望的候选者 .
作用机制
Target of Action
It is known that triazole compounds, which include 1-phenyl-2-(1h-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol, have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
The mode of action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves the transformation between the enol and keto forms after excited-state proton transfer . This process is facilitated by two S1/S0 conical intersections with distinct proton transfer . The ESIPT-I reaction is more favorable to occur than the ESIPT-II process .
Biochemical Pathways
The transformation between the enol and keto forms after excited-state proton transfer is a key aspect of its biochemical activity .
Pharmacokinetics
It is known that the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
The result of the action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves the whole trajectories decaying to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process . This ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission .
Action Environment
The properties of the compound, such as its solubility and lipophilicity, which are influenced by the presence of a 1,2,4-triazole moiety, may be affected by environmental factors .
生化分析
Biochemical Properties
1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazole ring in the compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the phenyl group can engage in hydrophobic interactions with protein surfaces, further affecting protein function. These interactions make 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol a valuable tool in studying enzyme mechanisms and protein-ligand interactions .
Cellular Effects
1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound may inhibit kinases or phosphatases, leading to altered phosphorylation states of downstream signaling molecules. This can result in changes in gene expression and cellular metabolism. Additionally, 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol may induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer research .
Molecular Mechanism
The molecular mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves its binding interactions with biomolecules. The triazole ring can form coordination bonds with metal ions in enzyme active sites, inhibiting enzyme activity. Additionally, the sulfanyl group can undergo redox reactions, influencing the redox state of the cell and affecting enzyme function. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and modulation of cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade under others, leading to a loss of activity. Long-term studies have shown that prolonged exposure to 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity or modulation of enzyme function. At high doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. Threshold effects have been noted, where a certain dosage is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation. The compound can be oxidized or reduced, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s hydrophobic phenyl group can also influence its localization within lipid membranes, affecting its accumulation and distribution in different cellular compartments .
Subcellular Localization
The subcellular localization of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-9(8-4-2-1-3-5-8)6-15-10-11-7-12-13-10/h1-5,7,9,14H,6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQCLTZJZGUYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=NC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



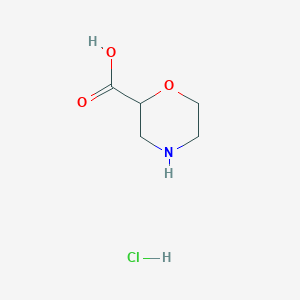
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)


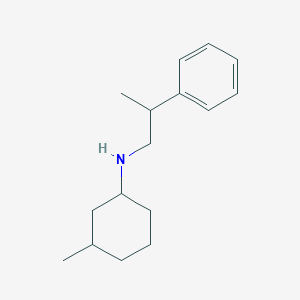

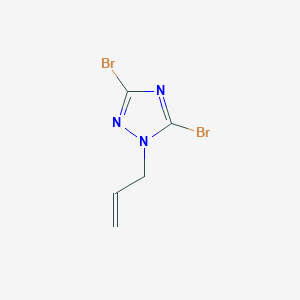

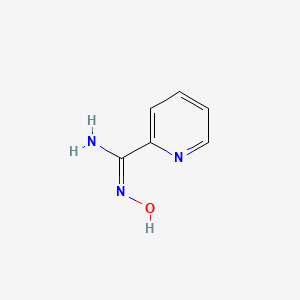
![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)


